beta-Endorphin (1-9)

Description

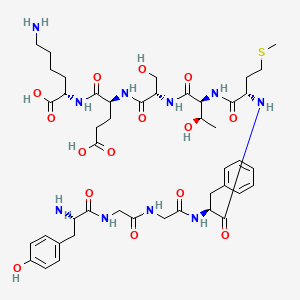

Beta-endorphin (1-9) is a truncated fragment of the full-length beta-endorphin (1-31), a 31-amino-acid peptide derived from pro-opiomelanocortin (POMC) via enzymatic cleavage . While the full-length beta-endorphin is well-characterized as a potent endogenous opioid with high efficacy at mu- and delta-opioid receptors , the (1-9) fragment remains less studied. Beta-endorphin (1-31) is primarily synthesized in the anterior pituitary and hypothalamus, playing roles in analgesia, stress response, and immune modulation .

Properties

CAS No. |

59481-79-7 |

|---|---|

Molecular Formula |

C45H66N10O15S |

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C45H66N10O15S/c1-25(57)38(44(68)54-34(24-56)43(67)51-30(15-16-37(61)62)40(64)53-32(45(69)70)10-6-7-18-46)55-41(65)31(17-19-71-2)52-42(66)33(21-26-8-4-3-5-9-26)50-36(60)23-48-35(59)22-49-39(63)29(47)20-27-11-13-28(58)14-12-27/h3-5,8-9,11-14,25,29-34,38,56-58H,6-7,10,15-24,46-47H2,1-2H3,(H,48,59)(H,49,63)(H,50,60)(H,51,67)(H,52,66)(H,53,64)(H,54,68)(H,55,65)(H,61,62)(H,69,70)/t25-,29+,30+,31+,32+,33+,34+,38+/m1/s1 |

InChI Key |

ILNQJIWCDCNMDU-KIHARKTDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis of Beta-Endorphin (1-9)

Resin Selection and Initial Setup

The synthesis of Beta-Endorphin (1-9) primarily employs Fmoc/tBu-based SPPS, utilizing PEG-modified polystyrene resins for optimal swelling and coupling efficiency. These resins are preferred due to their compatibility with polar solvents like dimethylformamide (DMF) and their ability to minimize peptide chain aggregation during elongation. For instance, the synthesis of human beta-endorphin analogs by Houghten et al. used resins functionalized with Rink amide groups to ensure C-terminal amidation, a critical feature for stabilizing the peptide’s structure.

Amino Acid Coupling and Deprotection

The peptide sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys (residues 1–9) is assembled sequentially using Fmoc-protected amino acids. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) are employed to activate carboxyl groups, with coupling times optimized to 30 minutes per residue. Double couplings are performed for residues prone to steric hindrance, such as methionine and threonine, to ensure >99% stepwise yields. After each coupling cycle, Fmoc deprotection is achieved using 20% piperidine in DMF, followed by extensive washing to remove byproducts.

Table 1: Reagents and Conditions for SPPS of Beta-Endorphin (1-9)

Side-Chain Deprotection and Cleavage

Following chain assembly, side-chain protecting groups (e.g., tBu for threonine and trityl for glutamine) are removed using a cleavage cocktail comprising trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIS) in a 92.5:2.5:2.5:2.5 ratio. The resin is treated with this mixture for 3 hours at room temperature, after which the peptide is precipitated in cold diethyl ether and lyophilized. Crude yields typically range from 60–80%, with purities of 70–90% achievable before HPLC purification.

Isolation of Beta-Endorphin (1-9) from Biological Tissues

Extraction from Pituitary Glands

Beta-Endorphin (1-9) is naturally processed from its precursor proopiomelanocortin (POMC) in the pituitary gland. Seizinger et al. isolated Beta-Endorphin (1-9) from human pituitary extracts using a combination of acid/acetone precipitation and gel filtration chromatography. Tissues are homogenized in 0.1 M HCl, followed by centrifugation to remove insoluble debris. The supernatant is subjected to size-exclusion chromatography on Sephadex G-50 columns, yielding fractions enriched in low-molecular-weight peptides.

Immunoaffinity Purification

Radioimmunoassays (RIAs) specific to the C-terminal sequence of Beta-Endorphin (1-9) are employed to identify and quantify the peptide during purification. Polyclonal antibodies raised against the fragment’s C-terminal lysine residue enable immunoaffinity chromatography, where conjugated antibodies are immobilized on agarose beads. This step achieves >95% purity, as confirmed by Edman degradation sequencing and mass spectrometry.

Table 2: Key Steps in Biological Isolation of Beta-Endorphin (1-9)

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using C18 columns and a gradient of acetonitrile/water (0.1% TFA) is standard for assessing purity. Beta-Endorphin (1-9) elutes at ~15–18 minutes under these conditions, with preparative HPLC increasing purity to >98%.

Comparative Analysis of Synthesis vs. Isolation

Yield and Scalability

SPPS offers higher scalability (>100 mg per batch) compared to isolation methods, which yield microgram quantities from pituitary extracts. However, biological isolation preserves post-translational modifications (e.g., N-acetylation) absent in synthetic routes.

Cost and Time Efficiency

SPPS requires 3–4 days for synthesis and purification, whereas isolation from tissues involves weeks of extraction and chromatography. The cost of synthetic peptides is offset by the availability of automated synthesizers, making SPPS the preferred method for preclinical studies.

Chemical Reactions Analysis

Types of Reactions: Beta-Endorphin (1-9) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products formed from these reactions include oxidized or reduced forms of beta-Endorphin (1-9) and various analogs with substituted amino acid residues .

Scientific Research Applications

Pain Management

Beta-Endorphin (1-9) has been extensively studied for its analgesic properties. Research indicates that it can effectively reduce pain in various conditions, including chronic pain syndromes and acute injuries. For instance, a study demonstrated that beta-endorphin levels correlate with pain relief following treatments such as repetitive transcranial magnetic stimulation in migraine patients .

Table 1: Summary of Pain Management Studies Involving Beta-Endorphin (1-9)

Stress and Anxiety Reduction

Beta-Endorphins are also implicated in the body’s response to stress. They modulate the hypothalamic-pituitary-adrenal axis, which regulates stress hormones. Elevated levels of beta-endorphin have been associated with reduced anxiety and improved mood states. A study found that individuals with lower beta-endorphin levels exhibited higher anxiety levels, suggesting its potential as a therapeutic target for anxiety disorders .

Immune Modulation

Emerging research highlights the immunomodulatory effects of beta-endorphin (1-9). It has been shown to suppress pro-inflammatory cytokines, such as IL-1β and TNF-α, which are critical in inflammatory responses. This property indicates potential applications in treating autoimmune diseases and conditions characterized by excessive inflammation .

Case Study: Ultraviolet B Irradiation-Induced Skin Injury

A recent study investigated the effects of beta-endorphin on skin injury caused by ultraviolet B irradiation. The results indicated that treatment with beta-endorphin significantly reduced inflammation and promoted skin barrier function recovery, suggesting its potential application in dermatological therapies .

Biomarker Potential

Beta-Endorphin (1-9) is being explored as a biomarker for various conditions, particularly chronic pain states where traditional opioid treatments may be ineffective or undesirable. Its levels can provide insights into the efficacy of treatments and patient responses, potentially guiding personalized therapy approaches .

Mechanism of Action

Beta-Endorphin (1-9) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects and modulation of immune responses. The peptide can also influence the release of other neurotransmitters and hormones, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-endorphin (1-9) shares structural homology with other endogenous opioid peptides but exhibits distinct functional and pharmacological properties. Below is a detailed comparison:

Beta-Endorphin Fragments

Beta-Endorphin (1-31) :

- Receptor Affinity : Binds mu- and delta-opioid receptors with high efficacy, inducing analgesia 18–33 times stronger than morphine .

- Physiological Roles : Mediates stress resilience, emotional regulation, and immune interactions (e.g., modulates phospholipase activity in Malassezia pachydermatis in dogs) .

- Release Dynamics : Circulating levels increase during intense exercise, correlating with pain relief and euphoria .

Beta-Endorphin (1-27) :

- Functional Contrast: Unlike (1-31), (1-9) is unlikely to exhibit significant analgesic or reinforcing properties due to the absence of critical C-terminal residues required for receptor interaction .

Other Endogenous Opioids

- Enkephalins (Leu/Met-enkephalin): Structure: 5-amino-acid peptides lacking the C-terminal extension of beta-endorphin. Receptor Specificity: Preferentially bind delta-opioid receptors, with minimal calmodulin interaction compared to beta-endorphin . Function: Localized neurotransmission in pain pathways, with shorter duration of action than beta-endorphin .

- Dynorphin A: Receptor Affinity: Kappa-opioid agonist, associated with dysphoria and stress-induced behaviors . Functional Contrast: Opposes beta-endorphin’s rewarding effects, highlighting the complexity of endogenous opioid signaling .

Table 1: Comparative Overview of Beta-Endorphin (1-9) and Related Compounds

Mechanistic and Functional Insights

- Calmodulin Interaction: Beta-endorphin (1-31) inhibits calmodulin-activated phosphodiesterase, a property absent in enkephalins and (1-27) . Whether (1-9) retains this activity is unknown.

- Stress and Mental Health: Full-length beta-endorphin modulates depression and PTSD via mesolimbic monoaminergic pathways, while fragments like (1-27) may counteract these effects .

- Clinical Relevance: Beta-endorphin (1-31) levels correlate with pain relief in Parkinson’s disease, whereas synthetic analogs like fentanyl lack this endogenous regulatory link .

Biological Activity

Beta-Endorphin (1-9), a truncated form of the endogenous opioid peptide beta-endorphin, has garnered attention for its diverse biological activities, particularly in pain modulation, immune response, and neuroendocrine functions. This article reviews the current understanding of the biological activity of Beta-Endorphin (1-9), supported by recent research findings, case studies, and relevant data tables.

Beta-Endorphin (1-9) primarily exerts its effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR). This binding leads to a cascade of intracellular events that inhibit the release of pain mediators such as substance P, thereby producing analgesic effects. Additionally, studies suggest that Beta-Endorphin (1-9) may also act on non-opioid receptors, influencing immune responses and neuroendocrine regulation .

Analgesic Effects

Beta-Endorphin (1-9) has been shown to significantly reduce pain perception. In a study involving patients with chronic low back pain (CLBP), increased plasma levels of Beta-Endorphin correlated with reduced pain intensity, suggesting its potential as a biomarker for treatment response .

Immune Modulation

Research indicates that Beta-Endorphin (1-9) can modulate immune responses. A study found that it influences T cell proliferation and cytokine release, highlighting its role in immune system regulation . Furthermore, Beta-Endorphin levels were significantly lower in patients with alcohol use disorder compared to healthy controls, indicating its potential involvement in addiction and stress responses .

Neuroendocrine Regulation

Beta-Endorphin (1-9) also plays a role in hormonal regulation. High doses have been associated with acute pressor effects and hormonal changes in hypertensive patients, demonstrating its influence on cardiovascular health .

Chronic Low Back Pain

In a meta-analysis involving 375 patients with CLBP, researchers noted that treatment led to significant increases in plasma Beta-Endorphin levels and improvements in visual analog scale (VAS) scores for pain. This suggests that measuring Beta-Endorphin levels could serve as an objective biomarker for assessing treatment efficacy .

Alcohol Use Disorder

A study comparing serum concentrations of Beta-Endorphin among patients with alcohol use disorder revealed significantly lower levels than in healthy controls. This finding underscores the peptide's potential role in mood regulation and addiction pathways .

Table 1: Serum Concentrations of Beta-Endorphin

| Biological Marker | AUD Patients (n = 45) | AUD-MD Patients (n = 35) | Control Group (n = 23) | p-value |

|---|---|---|---|---|

| β-Endorphin | 295.71 (220.36–413.5) | 239.29 (180.42–306.04) | 368.22 (215.98–595.21) | 0.011 |

| Oxytocin | 180.24 (112.55–267.13) | 135.19 (90.27–195.56) | 265.23 (111.73–499.66) | 0.005 |

This table illustrates the significant differences in serum β-endorphin levels among different patient groups, highlighting its potential as a biomarker for alcohol use disorder .

Table 2: Effects of High-Dose β-Endorphin on Hormonal Levels

| Parameter | Control Group | Hypertensive Patients | p-value |

|---|---|---|---|

| Blood Pressure | Reduced | Decreased | <0.0001 |

| Plasma Norepinephrine | Reduced | Decreased | <0.0001 |

| Atrial Natriuretic Factor | Increased | Increased | <0.0001 |

| Growth Hormone | Increased | Increased | <0.0001 |

This table summarizes the hemodynamic and hormonal responses to high doses of β-endorphin, demonstrating its therapeutic potential in managing hypertension .

Q & A

Q. What are the methodological best practices for measuring beta-endorphin (1-9) in human plasma during exercise studies?

Beta-endorphin (1-9) levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). Key considerations include:

- Timing of sample collection : Pre- and post-intervention measurements to capture dynamic changes (e.g., exercise-induced release) .

- Statistical normalization : Use paired t-tests or ANOVA to compare baseline vs. post-stimulus levels, ensuring data symmetry (e.g., plasma beta-endorphin levels in athletes pre/post-training) .

- Control variables : Account for factors like circadian rhythm, diet, and stress to minimize confounding effects .

Q. How is beta-endorphin (1-9) synthesized and regulated in vivo, and what experimental models are used to study this?

Beta-endorphin (1-9) is derived from proopiomelanocortin (POMC) cleavage in the anterior pituitary. Methodologies include:

Q. What are the primary physiological roles of beta-endorphin (1-9), and how are these investigated in preclinical studies?

Beta-endorphin (1-9) modulates pain, stress, and immune responses. Experimental approaches include:

- Behavioral assays : Tail-flick tests in rodents to assess analgesia .

- Neuroendocrine profiling : Measuring hypothalamic-pituitary-adrenal (HPA) axis activity via plasma beta-endorphin and cortisol correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in beta-endorphin (1-9) data across studies, such as conflicting results on its role in stress responses?

Contradictions may arise from methodological variability (e.g., sampling protocols, assay sensitivity) or population differences. Strategies include:

- Meta-analysis : Pooling data from studies with standardized protocols (e.g., identical exercise duration/intensity) .

- Confounder adjustment : Statistically control for variables like genetic polymorphisms (e.g., ACE-ID/DD genes affecting beta-endorphin release ).

- Replication studies : Validate findings in independent cohorts with transparent reporting of limitations .

Q. What advanced experimental designs are recommended to study beta-endorphin (1-9)'s interaction with microbial pathogens (e.g., in dermatitis)?

Beta-endorphin’s role in host-pathogen interactions can be explored via:

- In vitro co-culture systems : Treat Malassezia pachydermatis isolates with beta-endorphin (1-9) at physiological concentrations (e.g., 10⁻⁶ M) and quantify phospholipase activity .

- Gene expression profiling : RNA sequencing of yeast exposed to beta-endorphin to identify differentiation-related pathways .

Q. How can genetic variability in beta-endorphin (1-9) responses be systematically incorporated into clinical trial design?

- Genetic screening : Stratify participants by polymorphisms (e.g., ACE alleles) to assess genotype-dependent beta-endorphin responses .

- Adaptive trials : Use interim analyses to adjust dosing or endpoints based on early genetic subgroup findings .

Methodological Challenges and Solutions

Q. What are the key threats to validity in beta-endorphin (1-9) research, and how can they be mitigated?

Common threats include:

- Assay cross-reactivity : Validate antibodies against beta-endorphin (1-9) fragments to avoid false positives .

- Ethical constraints : Ensure blinding in clinical trials to reduce placebo effects and comply with IRB protocols for human studies .

Q. How should researchers approach translational studies linking beta-endorphin (1-9) findings to clinical applications (e.g., cancer therapy)?

- Mechanistic bridging : Combine preclinical models (e.g., tumor-bearing mice treated with beta-endorphin agonists) with human biomarker studies (e.g., plasma levels in cancer patients) .

- Community-based participatory research (CBPR) : Engage clinicians and patients to align endpoints with real-world outcomes .

Data Presentation and Reporting

Q. What are the guidelines for reporting beta-endorphin (1-9) data in peer-reviewed journals?

- Structured abstracts : Include hypothesis, methods (e.g., assay type, sample size), key results (mean ± SD), and translational implications .

- Supporting information : Upload raw data (e.g., ELISA plate readings) and statistical scripts to repositories for reproducibility .

Ethical Considerations

Q. How can ethical issues in beta-endorphin (1-9) studies (e.g., opioid-related risks) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.